3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane
Overview
Description
3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane is a chemical compound with the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol1.
Synthesis Analysis
The synthesis of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane is not widely documented in the literature. However, related compounds such as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione have been synthesized through reactions with hexaethyltriamido-phosphite in the presence of diethylammonium chloride2.Molecular Structure Analysis
The molecular structure of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane is not directly available in the literature. However, related compounds such as 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one have been analyzed3.Chemical Reactions Analysis
The specific chemical reactions involving 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature. However, related compounds such as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione have been studied2.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Structural Formation : The compound 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane, as part of its derivatives, has been used in a reaction to form stable quasiphosphonium salts, demonstrating its reactivity and potential in synthesis processes (Bogdanov et al., 2006). Additionally, its structure has been a subject of crystallographic studies, revealing intricate molecular arrangements and interactions, such as hydrogen bonds and N—H⋯O linkages (Stepanovs et al., 2015).
Advanced Material Synthesis
- Polymer Development and Hydrolysis : Compounds derived from 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane have been pivotal in creating complex and rigid structures like CaG diol, leading to the development of polyesters with significant thermal stability and adjustable hydrolytic degradation rates (Park et al., 2017).
Catalysis and Organic Synthesis
- Catalytic Applications and Ligand Synthesis : The structure of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane has been utilized in the synthesis of Zn(II) complexes, which have shown effectiveness as pre-catalysts in polymerization processes, highlighting the compound's role in promoting stereoselective reactions and catalysis (Cho et al., 2018).
Spectroscopy and Optical Studies
- Chiroptical Properties and Spectroscopy : The chiral nature of compounds related to 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane has been the focal point in spectroscopic studies, particularly involving circular dichroism, circularly polarized luminescence, and fluorescence spectra, offering insights into the compound's optical activity and potential applications in enantioselective synthesis (Longhi et al., 2013).
Medical and Biological Research
- Antiviral Activities : Research has shown that derivatives containing the 1,7,7-trimethylbicyclo[2.2.1]heptane fragment, closely related to the core structure of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane, exhibit promising inhibitory activity against the influenza A(H1N1) virus, indicating potential therapeutic applications (Sokolova et al., 2021).
Safety And Hazards
The safety and hazards associated with 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature. However, related compounds such as 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione have hazard statements including H302-H315-H319-H3354.
Future Directions
The future directions for research on 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature. However, given the interest in bicyclic compounds in the field of organic chemistry, it is likely that further studies will be conducted to explore its properties and potential applications.
properties
IUPAC Name |
3,3-diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(16-7-2)10-13(5)9-8-11(14)12(13,3)4/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTXIHCAZPCYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC2(CCC1C2(C)C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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